molecular formula C19H20N2O7 B3854496 ethyl 2-[4-[(E)-[(2,4-dihydroxybenzoyl)hydrazinylidene]methyl]-2-methoxyphenoxy]acetate

ethyl 2-[4-[(E)-[(2,4-dihydroxybenzoyl)hydrazinylidene]methyl]-2-methoxyphenoxy]acetate

Cat. No.: B3854496
M. Wt: 388.4 g/mol
InChI Key: GCMWVBXYNXUTNK-KEBDBYFISA-N
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Description

Ethyl 2-[4-[(E)-[(2,4-dihydroxybenzoyl)hydrazinylidene]methyl]-2-methoxyphenoxy]acetate is a complex organic compound with a molecular formula of C19H20N2O7. This compound is characterized by the presence of ester, hydrazone, and phenoxy functional groups, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[4-[(E)-[(2,4-dihydroxybenzoyl)hydrazinylidene]methyl]-2-methoxyphenoxy]acetate typically involves the following steps:

    Formation of 2,4-dihydroxybenzoyl hydrazone: This step involves the reaction of 2,4-dihydroxybenzoic acid with hydrazine hydrate under acidic conditions to form the hydrazone intermediate.

    Condensation Reaction: The hydrazone intermediate is then reacted with 4-formyl-2-methoxyphenoxyacetic acid ethyl ester in the presence of a suitable catalyst to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can also be considered to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[4-[(E)-[(2,4-dihydroxybenzoyl)hydrazinylidene]methyl]-2-methoxyphenoxy]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to form the corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester or phenoxy groups using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products

    Oxidation: Quinones.

    Reduction: Alcohols.

    Substitution: Amides or thioesters.

Scientific Research Applications

Ethyl 2-[4-[(E)-[(2,4-dihydroxybenzoyl)hydrazinylidene]methyl]-2-methoxyphenoxy]acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ethyl 2-[4-[(E)-[(2,4-dihydroxybenzoyl)hydrazinylidene]methyl]-2-methoxyphenoxy]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to inhibition or modulation of their activity. The pathways involved may include oxidative stress response, inflammation, and signal transduction.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2,4-dihydroxybenzoate: Shares the 2,4-dihydroxybenzoyl moiety but lacks the hydrazone and phenoxy groups.

    Methyl 2,4-dihydroxybenzoate: Similar to ethyl 2,4-dihydroxybenzoate but with a methyl ester group instead of an ethyl ester.

    Ethyl 2,6-dimethyl-4-hydroxybenzoate: Contains a similar ester group but with different substitution patterns on the benzene ring.

Uniqueness

Ethyl 2-[4-[(E)-[(2,4-dihydroxybenzoyl)hydrazinylidene]methyl]-2-methoxyphenoxy]acetate is unique due to the presence of multiple functional groups that allow for diverse chemical reactivity and potential biological activity. Its hydrazone linkage and phenoxyacetate moiety distinguish it from other similar compounds, providing unique properties and applications in various fields.

Properties

IUPAC Name

ethyl 2-[4-[(E)-[(2,4-dihydroxybenzoyl)hydrazinylidene]methyl]-2-methoxyphenoxy]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O7/c1-3-27-18(24)11-28-16-7-4-12(8-17(16)26-2)10-20-21-19(25)14-6-5-13(22)9-15(14)23/h4-10,22-23H,3,11H2,1-2H3,(H,21,25)/b20-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCMWVBXYNXUTNK-KEBDBYFISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=C(C=C(C=C1)C=NNC(=O)C2=C(C=C(C=C2)O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)COC1=C(C=C(C=C1)/C=N/NC(=O)C2=C(C=C(C=C2)O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 2-[4-[(E)-[(2,4-dihydroxybenzoyl)hydrazinylidene]methyl]-2-methoxyphenoxy]acetate
Reactant of Route 2
ethyl 2-[4-[(E)-[(2,4-dihydroxybenzoyl)hydrazinylidene]methyl]-2-methoxyphenoxy]acetate
Reactant of Route 3
ethyl 2-[4-[(E)-[(2,4-dihydroxybenzoyl)hydrazinylidene]methyl]-2-methoxyphenoxy]acetate
Reactant of Route 4
ethyl 2-[4-[(E)-[(2,4-dihydroxybenzoyl)hydrazinylidene]methyl]-2-methoxyphenoxy]acetate
Reactant of Route 5
ethyl 2-[4-[(E)-[(2,4-dihydroxybenzoyl)hydrazinylidene]methyl]-2-methoxyphenoxy]acetate
Reactant of Route 6
ethyl 2-[4-[(E)-[(2,4-dihydroxybenzoyl)hydrazinylidene]methyl]-2-methoxyphenoxy]acetate

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